molecular formula C22H25N3O5 B11427408 3,5-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

3,5-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

Cat. No.: B11427408
M. Wt: 411.5 g/mol
InChI Key: MDEUFAPKTNDTRC-UHFFFAOYSA-N
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Description

  • This compound is a complex molecule with intriguing structural features. Let’s break it down:
    • The core structure consists of a benzene ring (the “benz” part).
    • Attached to the benzene ring, we have a 3,5-dimethoxy group (two methoxy groups at positions 3 and 5).
    • Further, there’s an oxadiazole ring (1,2,4-oxadiazol-5-yl) connected to the benzene ring.
    • Finally, the whole compound is capped with an amide group (N-(propan-2-yl)benzamide).
  • This compound’s intricate structure suggests potential biological activity and interesting properties.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves the condensation of appropriate precursors.
    • Industrial production methods likely involve more efficient and scalable processes, but these details remain proprietary.
  • Chemical Reactions Analysis

      Reactivity: Given its functional groups, this compound could undergo various reactions

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Study of its reactivity, synthesis of analogs, and potential drug development.

      Biology: Investigation of its effects on cellular processes, receptors, and enzymes.

      Medicine: Exploration as a potential drug candidate (e.g., anticancer, antimicrobial).

      Industry: Possible applications in materials science or organic electronics.

  • Mechanism of Action

    • Unfortunately, specific information about its mechanism of action is not readily available. we can speculate:
      • It might interact with specific receptors or enzymes due to its complex structure.
      • Further research is needed to elucidate its precise targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C22H25N3O5

    Molecular Weight

    411.5 g/mol

    IUPAC Name

    3,5-dimethoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide

    InChI

    InChI=1S/C22H25N3O5/c1-14(2)25(22(26)16-10-18(28-4)12-19(11-16)29-5)13-20-23-21(24-30-20)15-6-8-17(27-3)9-7-15/h6-12,14H,13H2,1-5H3

    InChI Key

    MDEUFAPKTNDTRC-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC(=CC(=C3)OC)OC

    Origin of Product

    United States

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